molecular formula C17H16F3NO3 B5601094 2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5601094
M. Wt: 339.31 g/mol
InChI Key: YSDQXFOZSZUTHS-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide” contains several functional groups. The “3,4-dimethoxyphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two methoxy groups (O-CH3) attached at the 3rd and 4th positions . The “N-[2-(trifluoromethyl)phenyl]” part refers to another phenyl group with a trifluoromethyl group (CF3) attached at the 2nd position . The entire name indicates that these two phenyl groups are connected through an acetamide group (CH3CONH-) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the aromatic phenyl groups and the polar acetamide group would likely have a significant impact on the compound’s three-dimensional structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like acetamide and nonpolar groups like phenyl might give it unique solubility properties. The trifluoromethyl group could also influence the compound’s acidity and stability .

Future Directions

The future research directions would depend on the intended use of this compound. It could be studied further for potential applications in various fields, such as pharmaceuticals, materials science, or agrochemicals .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-23-14-8-7-11(9-15(14)24-2)10-16(22)21-13-6-4-3-5-12(13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDQXFOZSZUTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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